Based on the purine scaffold, this compound might hold potential for research in areas related to:
AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), a critical enzyme involved in the regulation of the spindle assembly checkpoint during mitosis. This compound is classified as a purinone derivative and has an IC50 value of approximately 35 nM, indicating its effectiveness in inhibiting Mps1 activity. AZ3146 also exhibits inhibitory effects on other kinases, including focal adhesion kinase, c-Jun N-terminal kinases 1 and 2, and Kit, although it shows a higher selectivity for Mps1 compared to 46 other kinases .
AZ3146 primarily functions by binding to the ATP-binding site of Mps1, thereby preventing its phosphorylation activity. This inhibition disrupts the normal function of the spindle assembly checkpoint, leading to potential mitotic errors. The compound's interaction with the kinase can be characterized by various biochemical assays that measure its inhibitory potency against Mps1 and other kinases .
The biological activity of AZ3146 has been extensively studied in cancer cell lines. It has been shown to induce mitotic defects and enhance sensitivity to chemotherapeutic agents like paclitaxel in certain cell types. Inhibition of Mps1 by AZ3146 leads to improper chromosome segregation and ultimately triggers apoptotic pathways in tumor cells . Furthermore, AZ3146's ability to inhibit Mps1 is crucial for understanding its role in cancer biology and therapeutic resistance.
While specific synthetic routes are proprietary, general methods include standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions .
AZ3146 is primarily used in research settings to study the role of Mps1 in cell division and cancer biology. Its applications include:
Studies have demonstrated that AZ3146 interacts specifically with Mps1, leading to significant alterations in mitotic progression. These interactions can be quantified through various assays that measure changes in phosphorylation states of target proteins involved in mitosis. Additionally, AZ3146 has been shown to enhance the effects of other chemotherapeutic agents when used in combination treatments .
AZ3146 shares structural similarities with several other kinase inhibitors but is distinguished by its selectivity for Mps1. Below is a comparison with similar compounds:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
NMS-P715 | Mps1 | ~50 | Related structure; less selective |
Reversine | Aurora B | ~100 | Broader spectrum; less specific |
ZM447439 | Aurora A/B | ~200 | Multi-target; less effective on Mps1 |
BI2536 | Polo-like kinase 1 | ~50 | Targets different pathway; not selective |
AZ3146's unique feature lies in its high selectivity for Mps1 compared to these similar compounds, making it a valuable tool for dissecting Mps1's role in cancer biology .